1-(4-chlorobenzyloxy)-2-bromo-4-fluorobenzène

Vue d'ensemble

Description

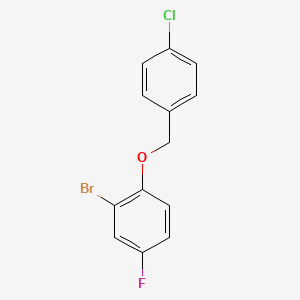

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a useful research compound. Its molecular formula is C13H9BrClFO and its molecular weight is 315.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés de l'indole

Les dérivés de l'indole sont importants en chimie médicinale en raison de leur large éventail d'activités biologiques. 1-(4-chlorobenzyloxy)-2-bromo-4-fluorobenzène peut servir de précurseur dans la synthèse de divers échafaudages de l'indole. Ces échafaudages se retrouvent dans de nombreuses molécules de médicaments synthétiques et ont montré une forte affinité pour plusieurs récepteurs, ce qui est crucial dans le développement de nouveaux agents thérapeutiques .

Agents antiviraux

Les caractéristiques structurelles du composé le rendent adapté à la création d'agents antiviraux. En incorporant le cycle benzénique dans les pharmacophores antiviraux, les chercheurs peuvent développer de nouveaux dérivés ayant une activité inhibitrice potentielle contre divers virus, notamment le virus de la grippe et le virus Coxsackie B4 .

Applications anticancéreuses

Les substituants brome et chlore sur le cycle benzénique du This compound permettent des réactions de substitution électrophile qui sont essentielles dans la synthèse de composés ayant des propriétés cytotoxiques contre les lignées cellulaires cancéreuses .

Agents antituberculeux

Compte tenu du besoin urgent de nouveaux médicaments antituberculeux, ce composé pourrait être utilisé pour synthétiser de nouveaux dérivés benzamides ayant une activité significative contre Mycobacterium tuberculosis. Ces dérivés pourraient potentiellement offrir une nouvelle ligne de défense contre les souches de tuberculose résistantes aux médicaments .

Agents anti-infectieux

La capacité du composé à subir diverses transformations chimiques en fait un matériau de départ précieux pour la synthèse des 1,2,4-oxadiazoles. Ces oxadiazoles ont été étudiés pour leurs propriétés anti-infectieuses, notamment les activités antibactériennes, antivirales et antileishmaniennes .

Activité Biologique

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene is a compound of interest in medicinal chemistry due to its structural characteristics that suggest potential biological activity. This article explores the biological activities associated with this compound, including enzyme inhibition, antimicrobial properties, and its role as a pharmacological agent.

Chemical Structure and Properties

The molecular structure of 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene includes a bromine atom, a fluorine atom, and a chlorobenzyl ether group. This unique arrangement may influence its interaction with biological targets.

The compound's mechanism of action is primarily through its interaction with various enzymes and receptors. The presence of halogen substituents (bromine and chlorine) enhances its ability to participate in binding interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene. For instance, derivatives with similar structures have shown significant activity against various bacterial strains such as Proteus mirabilis and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 15.62 μM to 62.5 μM .

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 9a | Bacillus subtilis | 31.25 |

| 9b | Proteus mirabilis | 62.5 |

| 9c | Aspergillus niger | 62.5 |

Enzyme Inhibition

The compound has been utilized in studies focused on enzyme inhibition. Its structural similarity to biologically active molecules allows it to serve as a lead compound for developing inhibitors against specific enzymes involved in disease processes.

Cytotoxicity Studies

In cytotoxicity evaluations against Vero cell lines, derivatives of this compound exhibited low toxicity, suggesting a favorable safety profile for further development .

Study on Antimycobacterial Activity

A significant study evaluated the antimycobacterial properties of derivatives related to the compound . Several derivatives demonstrated excellent activity against Mycobacterium tuberculosis with MIC values ranging from 3.41 μM to 12.23 μM, indicating that modifications to the benzyloxy group can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that the presence of specific substituents on the benzyloxy group significantly affects biological activity. For example, compounds with chlorinated substituents showed enhanced activity compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

2-bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYVOFPZBVYQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652706 | |

| Record name | 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040075-19-1 | |

| Record name | 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.